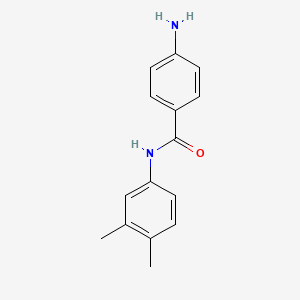

4-amino-N-(3,4-dimethylphenyl)benzamide

Description

BenchChem offers high-quality 4-amino-N-(3,4-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3,4-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQVEDYFNKJHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Profiling of 4-Amino-N-(3,4-dimethylphenyl)benzamide: A Versatile Pharmacophore in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. 4-amino-N-(3,4-dimethylphenyl)benzamide is a prime example of such a scaffold. Classified as a bi-aryl amide, this compound merges the hydrogen-bonding capacity of a 4-aminobenzoyl moiety with the lipophilic, sterically defined bulk of a 3,4-dimethylaniline derivative.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural activity relationship (SAR) potential, and robust synthetic methodologies associated with 4-amino-N-(3,4-dimethylphenyl)benzamide. It is designed to equip drug development professionals with the mechanistic rationale required to integrate this scaffold into high-throughput screening (HTS) and hit-to-lead optimization pipelines.

Structural & Physicochemical Profiling

The utility of 4-amino-N-(3,4-dimethylphenyl)benzamide stems from its distinct regional functionalities:

-

The 4-Aminobenzoyl Vector: The primary amine ( −NH2 ) serves as a potent hydrogen bond donor. In the context of kinase inhibitors, this group frequently acts as a hinge-binder, interacting directly with the peptide backbone of the kinase active site.

-

The Central Amide Linker: The −CONH− linkage provides critical conformational rigidity. Due to its partial double-bond character, it restricts the rotation of the adjacent aryl rings, locking the molecule into a predictable planar or slightly twisted geometry that minimizes the entropic penalty upon target binding.

-

The 3,4-Dimethylphenyl Moiety: The two adjacent methyl groups create a lipophilic wedge. This specific substitution pattern is highly effective at occupying deep, narrow hydrophobic pockets, such as the DFG-out allosteric site in kinases or the hydrophobic channels of histone deacetylases (HDACs)[1].

Quantitative Physicochemical Data

To predict the pharmacokinetic viability of this scaffold, we evaluate its core properties against Lipinski's Rule of 5. The data below demonstrates that the unmodified scaffold is highly drug-like, leaving ample "molecular weight room" for further derivatization.

| Property | Value | Pharmacological Implication |

| Molecular Weight (MW) | 240.31 g/mol | Highly compliant (<500 Da); ensures favorable oral bioavailability and allows for downstream SAR expansion. |

| cLogP (Predicted) | ~2.8 | Optimal lipophilicity for passive membrane permeability without inducing excessive hydrophobic toxicity or off-target binding. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Excellent for cellular penetration; well within the limits (<90 Ų) for potential blood-brain barrier (BBB) crossing if CNS targeting is desired. |

| Hydrogen Bond Donors (HBD) | 3 | Facilitates strong, directional binding to target proteins (e.g., active site residues). |

| Hydrogen Bond Acceptors (HBA) | 2 | Contributes to target specificity and maintains necessary aqueous solubility. |

Mechanistic Utility in Drug Design (SAR)

Benzamide derivatives are ubiquitous in drug discovery, frequently exhibiting anticonvulsant, anti-inflammatory, and enzyme-inhibitory effects[1]. The 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold is particularly valuable because it offers multiple orthogonal vectors for structural modification.

Caption: SAR expansion strategies for the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Robust Synthetic Methodology

The synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide requires careful control of reactivity. Direct coupling of 4-aminobenzoic acid with 3,4-dimethylaniline is prone to failure due to the self-condensation (polymerization) of the unprotected amino acid. Therefore, a protecting-group strategy combined with a high-efficiency uronium-based coupling agent is mandatory.

Step-by-Step Self-Validating Protocol

Phase 1: N-Boc Protection of 4-Aminobenzoic Acid

-

Rationale: The primary amine must be masked to prevent oligomerization during the activation of the carboxylic acid.

-

Procedure: Dissolve 4-aminobenzoic acid (1.0 eq) in a 1:1 mixture of THF/H₂O. Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

-

Self-Validation: Acidify the aqueous layer to pH 3 and extract with ethyl acetate. The reaction is validated by ¹H-NMR: the appearance of a sharp 9-proton singlet at ~1.45 ppm confirms successful Boc incorporation.

Phase 2: Amide Coupling with 3,4-Dimethylaniline

-

Rationale: Anilines are inherently less nucleophilic than aliphatic amines. To drive this reaction to completion without elevated temperatures (which risk epimerization or side-reactions in more complex derivatives), HATU is selected over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates the aminolysis step[2].

-

Procedure:

-

Dissolve 4-(Boc-amino)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The non-nucleophilic base deprotonates the acid, initiating active ester formation.

-

Add 3,4-dimethylaniline (1.05 eq) and stir at room temperature for 4 hours.

-

-

Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The system validates completion when the extracted ion chromatogram (EIC) shows the complete consumption of the starting material and the appearance of the Boc-protected intermediate mass ( [M+H]+≈341.2 ).

Phase 3: Deprotection and Isolation

-

Rationale: Acidic cleavage removes the Boc group, yielding the final active scaffold.

-

Procedure: Dissolve the intermediate in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with DCM.

-

Self-Validation: Final purity is confirmed via LC-MS ( [M+H]+=241.1 ) and ¹H-NMR (disappearance of the 1.45 ppm Boc signal and appearance of a broad −NH2 singlet at ~5.5 ppm in DMSO-d₆).

Biological Evaluation Workflow

Once synthesized, libraries based on this scaffold must be systematically evaluated. The workflow below outlines the standard progression from parallel synthesis to lead optimization, ensuring that only compounds with verified purity and potent biochemical activity advance.

Caption: Standard hit-to-lead workflow for benzamide-derived library screening.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. URL:[Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. URL:[Link]

Sources

Synthesis of 4-Amino-N-(3,4-dimethylphenyl)benzamide: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The molecule 4-amino-N-(3,4-dimethylphenyl)benzamide is a highly versatile pharmacophore, frequently utilized as a core scaffold in the development of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents. Synthesizing this compound requires a strategic approach to avoid the inherent pitfalls of unprotected bifunctional molecules.

Attempting a direct amide coupling between 4-aminobenzoic acid and 3,4-dimethylaniline often leads to uncontrolled self-condensation and polymerization of the aminobenzoic acid. To establish a self-validating, high-yield, and scalable protocol, we employ a classic two-step retrosynthetic strategy: Nucleophilic Acyl Substitution followed by Catalytic Hydrogenation . This route utilizes 4-nitrobenzoyl chloride as an activated, protected precursor, ensuring absolute regioselectivity and high atom economy (1[1]).

Caption: Retrosynthetic analysis of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Phase I: Nucleophilic Acyl Substitution (Amide Coupling)

Mechanistic Causality

The first phase involves the acylation of 3,4-dimethylaniline using 4-nitrobenzoyl chloride. 3,4-Dimethylaniline is a robust, electron-rich nucleophile due to the inductive electron-donating effects of its meta- and para-methyl groups. By utilizing an acyl chloride rather than a carboxylic acid with a coupling reagent (e.g., HATU or EDC), we drive the reaction kinetics forward rapidly.

A critical component of this step is the inclusion of an organic base, such as Triethylamine (Et₃N). The base acts as an acid scavenger to neutralize the stoichiometric hydrogen chloride (HCl) byproduct. Without this base, the HCl would protonate the unreacted 3,4-dimethylaniline, converting it into an unreactive anilinium salt and prematurely arresting the reaction (2[2]).

Step-by-Step Protocol

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add Et₃N (1.5 eq) to the solution.

-

Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15–20 minutes. This controlled addition mitigates the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the aniline is completely consumed.

-

Workup & Purification: Quench the reaction with distilled water. Transfer to a separatory funnel and extract the organic layer. To ensure a self-validating purification, wash the organic phase sequentially with 1M HCl (removes unreacted aniline and Et₃N), saturated aqueous NaHCO₃ (removes hydrolyzed 4-nitrobenzoic acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to afford 4-nitro-N-(3,4-dimethylphenyl)benzamide .

Phase II: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Causality

The intermediate nitrobenzamide must be reduced to the target aminobenzamide. While classical methods like the Béchamp reduction (Fe/HCl) or stannous chloride (SnCl₂) are chemically viable, they necessitate rigorous downstream purification to eliminate heavy metal residues—a critical liability in pharmaceutical manufacturing.

Therefore, heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the optimal choice. This surface-catalyzed reaction ensures a pristine impurity profile, generating only water as a byproduct, and is highly scalable for drug discovery libraries (3[3]).

Step-by-Step Protocol

-

Preparation: In a hydrogenation flask, dissolve the purified 4-nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq) in HPLC-grade methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Safety Note: Pd/C is highly pyrophoric; it must be added under a steady stream of inert gas (nitrogen or argon) to prevent solvent ignition.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete displacement of oxygen. Maintain a positive pressure of hydrogen (1 atm via balloon, or up to 50 psi in a Parr apparatus).

-

Propagation: Stir the mixture vigorously at room temperature for 4–12 hours. Monitor via LC-MS or TLC until the nitro intermediate is fully converted.

-

Workup & Isolation: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to completely remove the heterogeneous Pd/C catalyst. Wash the filter cake thoroughly with excess methanol. Combine the filtrates, concentrate under reduced pressure, and dry under high vacuum to yield the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide .

Caption: Two-step experimental workflow for synthesizing the target benzamide.

Quantitative Data & Analytical Metrics

The following table summarizes the expected parameters, stoichiometry, and yields for the complete synthetic workflow, establishing a baseline for reproducibility.

| Parameter | Phase I: Amide Coupling | Phase II: Nitro Reduction |

| Starting Material | 3,4-Dimethylaniline (1.0 eq) | 4-Nitro-N-(3,4-dimethylphenyl)benzamide (1.0 eq) |

| Key Reagents | 4-Nitrobenzoyl chloride (1.1 eq), Et₃N (1.5 eq) | H₂ gas (1 atm), 10% Pd/C (5-10 mol%) |

| Solvent | Anhydrous Dichloromethane (DCM) | Methanol (MeOH) or Ethanol (EtOH) |

| Reaction Time | 2 - 4 hours | 4 - 12 hours |

| Temperature | 0 °C warming to Room Temperature | Room Temperature |

| Expected Yield | 85% - 92% | 90% - 95% |

| Purity (by HPLC) | >95% (after recrystallization) | >98% (after filtration and concentration) |

References

- BenchChem.Technical Support Center: Synthesis of Substituted 4-Aminobenzamides.

- National Center for Biotechnology Information (PMC).Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.

- BenchChem.Application Notes and Protocols for N-(tert-butyl)-2-nitrobenzamide as a Chemical Intermediate.

Sources

4-amino-N-(3,4-dimethylphenyl)benzamide physical and chemical properties

An In-depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzamide: Properties, Synthesis, and Characterization

Introduction

4-amino-N-(3,4-dimethylphenyl)benzamide is an aromatic amide belonging to the versatile class of N-arylbenzamide derivatives. This structural class is of significant interest in medicinal chemistry and materials science due to the presence of the robust amide linkage and the capacity for diverse substitutions on its two aromatic rings. The core structure, featuring a benzamide scaffold, an amino group at the 4-position of the benzoyl ring, and a 3,4-dimethylphenyl (3,4-xylyl) group on the amide nitrogen, provides a unique combination of hydrogen bonding capabilities and hydrophobic regions.

N-arylbenzamide derivatives are recognized for their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The modular nature of their synthesis allows for the systematic modification of the structure to explore structure-activity relationships (SAR) and optimize therapeutic potential.[1][3] This guide provides a comprehensive technical overview of the physical and chemical properties, a detailed synthetic protocol, and analytical characterization methods for 4-amino-N-(3,4-dimethylphenyl)benzamide, intended for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

The fundamental identity of a compound is established by its structural formula and core physical properties. While specific experimental data for this exact isomer is sparse in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

The structure consists of a 4-aminobenzoyl group linked via an amide bond to a 3,4-dimethylaniline moiety. The presence of both hydrogen bond donors (-NH₂ and -NH-) and acceptors (C=O) suggests strong intermolecular interactions, which typically result in a crystalline solid with a relatively high melting point.[4] The aromatic rings and methyl groups contribute to the molecule's hydrophobicity, predicting low solubility in aqueous media but good solubility in various organic solvents.[4]

Table 1: Core Chemical and Physical Data

| Property | Value | Source/Rationale |

| IUPAC Name | 4-amino-N-(3,4-dimethylphenyl)benzamide | - |

| Molecular Formula | C₁₅H₁₆N₂O | [5] |

| Molecular Weight | 240.30 g/mol | [5] |

| CAS Number | Not explicitly assigned in searched literature. | Isomers have assigned CAS numbers (e.g., 787-93-9 for the 2,6-isomer).[5] |

| Appearance | White to off-white crystalline solid (Predicted) | Based on typical appearance of N-arylbenzamides.[4] |

| Melting Point | Not experimentally determined. Expected to be elevated. | For comparison, 4-aminobenzamide melts at 181-183 °C.[6][7] |

| Boiling Point | Not experimentally determined. | A predicted value for a related isomer is ~323 °C.[8] |

| Solubility | Water: Poorly soluble.Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol, acetone. (Predicted) | Based on the hydrophobic nature of the aromatic rings and the polar functional groups. Analogous benzamides show good solubility in polar aprotic solvents.[4][6] |

Spectral and Analytical Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics for 4-amino-N-(3,4-dimethylphenyl)benzamide based on its functional groups and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will be complex due to the substitution patterns. The amine and amide protons will appear as broad singlets, and the two methyl groups will likely appear as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 carbon atoms, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons (some of which may overlap), and the two methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H NMR | ~9.8 - 10.2 | Singlet (broad) | Amide N-H proton. |

| ~7.6 - 7.8 | Doublet | Aromatic protons ortho to the carbonyl group. | |

| ~7.2 - 7.5 | Multiplet | Aromatic protons on the dimethylphenyl ring. | |

| ~6.5 - 6.7 | Doublet | Aromatic protons ortho to the amino group. | |

| ~5.5 - 6.0 | Singlet (broad) | Primary amine (-NH₂) protons. | |

| ~2.2 | Singlet | Two methyl (-CH₃) group protons. | |

| ¹³C NMR | ~165 - 167 | - | Amide carbonyl (C=O) carbon. |

| ~150 - 153 | - | Aromatic carbon attached to the amino group. | |

| ~125 - 140 | - | Aromatic carbons. | |

| ~120 - 125 | - | Aromatic carbon ortho to the amide nitrogen. | |

| ~112 - 115 | - | Aromatic carbon ortho to the amino group. | |

| ~19 - 20 | - | Methyl (-CH₃) carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-amino-N-(3,4-dimethylphenyl)benzamide is expected to be dominated by absorptions from the N-H and C=O bonds.[10]

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Amine N-H | 3400 - 3300 | Symmetric & Asymmetric Stretch (two bands) |

| Amide N-H | 3350 - 3250 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Alkyl C-H | 2950 - 2850 | Stretch |

| Amide C=O | 1650 - 1630 | Stretch (Amide I band) |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Amide N-H | 1550 - 1510 | Bend (Amide II band) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.[11]

-

Expected Molecular Ion: For the molecular formula C₁₅H₁₆N₂O, the exact mass is 240.1263 Da. In a typical ESI-MS experiment (positive mode), the most abundant ion would be the protonated molecule [M+H]⁺ at m/z ≈ 241.13.

-

Key Fragmentation: Fragmentation would likely occur at the amide bond, leading to characteristic fragments corresponding to the 4-aminobenzoyl cation (m/z = 120) and the 3,4-dimethylaniline radical cation (m/z = 121) or related fragments.

Caption: Workflow for molecular weight determination via mass spectrometry.[11]

Synthesis and Purification

The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, typically achieved via amide bond formation between a carboxylic acid derivative and an aniline.[1] A reliable and widely used method for preparing 4-amino-N-arylbenzamides involves a two-step sequence starting from a nitro-substituted benzoyl chloride.[12][13]

This approach offers two key advantages:

-

Reactivity: The nitrobenzoyl chloride is highly reactive, ensuring efficient acylation of the aniline.

-

Selectivity: The nitro group can be cleanly reduced to the desired amino group in the final step without affecting the newly formed amide bond.

Synthetic Pathway

The synthesis proceeds via two main steps:

-

Amide Formation: Reaction of 4-nitrobenzoyl chloride with 3,4-dimethylaniline in the presence of a non-nucleophilic base to form the intermediate, N-(3,4-dimethylphenyl)-4-nitrobenzamide.

-

Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate using a catalyst such as palladium on carbon (Pd/C) to yield the final product, 4-amino-N-(3,4-dimethylphenyl)benzamide.[12]

Caption: Two-step synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzamide

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure nitro-intermediate.

Step 2: Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide

-

Setup: Dissolve the N-(3,4-dimethylphenyl)-4-nitrobenzamide intermediate (1.0 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a Parr hydrogenation apparatus under pressure (e.g., 40-50 psi) for 2-6 hours.[13]

-

Isolation: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue is the crude product, which can be further purified by recrystallization or column chromatography on silica gel to afford the final product.[13]

Chemical Reactivity and Stability

-

Amide Bond: The central amide linkage is chemically robust but can be hydrolyzed to 4-aminobenzoic acid and 3,4-dimethylaniline under harsh acidic or basic conditions with heating.

-

Amino Group: The primary aromatic amine is a nucleophilic site and can undergo reactions such as alkylation, acylation, and diazotization.

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution. The substitution pattern will be directed by the activating amino group on one ring and the deactivating (but ortho-, para-directing) acylamino group and activating methyl groups on the other.

-

Stability: The compound is stable under standard laboratory conditions. It should be stored in a cool, dry place away from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

Potential Applications in Research and Drug Development

While specific biological activity for 4-amino-N-(3,4-dimethylphenyl)benzamide is not widely reported, the N-arylbenzamide scaffold is a well-established pharmacophore in medicinal chemistry.[2][15] Derivatives of this class have been investigated for a multitude of therapeutic applications.

-

Anticancer Agents: Many N-arylbenzamide derivatives have been developed as inhibitors of key cancer-related targets, such as kinases and tubulin polymerization.[1]

-

Antimicrobial and Antifungal Agents: The benzamide structure is present in several antimicrobial and antifungal compounds. The ability to form hydrogen bonds and participate in hydrophobic interactions allows for effective binding to microbial enzyme targets.[1][2]

-

Anti-inflammatory Activity: Certain substituted benzamides have demonstrated anti-inflammatory effects, often linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.[1]

The title compound serves as a valuable chemical intermediate for building larger, more complex molecules for screening in these and other therapeutic areas. Its specific biological profile would need to be determined through dedicated experimental assays.

Conclusion

4-amino-N-(3,4-dimethylphenyl)benzamide is a structurally interesting member of the N-arylbenzamide family. This guide has outlined its core physical and chemical properties, provided a robust and detailed protocol for its synthesis, and described the analytical techniques required for its characterization. Although specific experimental data for this molecule is limited, its properties and reactivity can be confidently predicted from established chemical principles and data on analogous compounds. Its value as a synthetic building block, coupled with the known biological potential of the N-arylbenzamide scaffold, makes it a compound of interest for further investigation in medicinal chemistry and drug discovery.

References

- Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026, March 7). Industry Today.

- BenchChem. (2025). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. BenchChem Technical Guides.

- Wang, W., Zeng, C., Yang, Y., Jiang, P., Gao, W., Cong, R., & Yang, T. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry.

- Patil, S., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- Fisher Scientific. (2025, December 19).

- ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.

- Molecules. (2011, December 14). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Taylor & Francis Online.

- Santa Cruz Biotechnology. (n.d.). 4-Amino-N-(2,6-dimethylphenyl)benzamide.

- Sigma-Aldrich. (n.d.). 4-amino-N-(3,5-dimethylphenyl)benzamide.

- ChemBK. (2024, April 10). 4-Aminobenzamide.

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 4-Aminobenzamides. BenchChem Technical Guides.

- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.

- Vicker, N., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC.

- Royal Society of Chemistry. (n.d.).

- Thermo Fisher Scientific. (n.d.). 4-Amino-N,N-dimethylbenzamide, 97+%.

- ChemicalBook. (n.d.). 4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE Product Description.

- PubChem. (n.d.). 4-Amino-N-phenylbenzamide.

- MDPI. (2014, March 11). N-{[(4-Nitrophenyl)amino]methyl}benzamide.

- CymitQuimica. (n.d.). N-(4-Methylphenyl)benzamide.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- BenchChem. (2025). 4-Amino-N-(3,5-dichlorophenyl)benzamide molecular weight. BenchChem Technical Guides.

- Sigma-Aldrich. (n.d.). 4-amino-N-(2,3-dimethylphenyl)benzamide.

- Tokyo Chemical Industry. (n.d.). 4-Amino-N-methylbenzamide.

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

- Avantor. (n.d.). 1 result for 4-Amino-N-(3,4-dimethylphenyl)benzamide.

- BLDpharm. (n.d.). 4-Amino-N-(4-trifluoromethylphenyl)benzamide.

- ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.

- Sigma-Aldrich. (n.d.). 4-Aminobenzamide 98.

- BenchChem. (2025). Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. BenchChem Technical Guides.

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. BenchChem Technical Guides.

- Universidad de Granada. (2022, March 30). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors.

- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- BenchChem. (2025). Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. BenchChem Technical Guides.

- PMC. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)

- Wikipedia. (n.d.). Benzamide.

- NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST WebBook.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide.

- PMC. (n.d.). N-(3,4-Dimethylphenyl)-4-methylbenzamide.

- NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook.

- ResearchGate. (2006, October 31). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. 811841-49-3 CAS MSDS (4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

Biological Activity of 4-Amino-N-(3,4-dimethylphenyl)benzamide Derivatives: A Comprehensive Technical Guide

Executive Summary

The search for multi-target directed ligands (MTDLs) has elevated the importance of privileged chemical scaffolds in modern drug discovery. Among these, the 4-amino-N-phenylbenzamide class has emerged as a highly versatile pharmacophore. When functionalized with a 3,4-dimethylphenyl moiety, the resulting derivative—4-amino-N-(3,4-dimethylphenyl)benzamide —exhibits a unique physicochemical profile. The para-amino group serves as a critical hydrogen-bond donor, while the 3,4-dimethyl substitution precisely tunes the lipophilicity (LogP) and steric bulk, allowing the molecule to engage efficiently with hydrophobic binding pockets across diverse biological targets.

This technical whitepaper provides an in-depth analysis of the biological activities of this scaffold, focusing on its role as an epigenetic modulator, a neuroactive agent, and an antimicrobial compound[1][2][3].

Mechanistic Pharmacology & Target Landscape

The biological activity of 4-amino-N-(3,4-dimethylphenyl)benzamide derivatives is not limited to a single pathway. Its structural modularity allows it to act on several distinct molecular targets.

Epigenetic Modulation: DNMT and CBX Inhibition

The most profound application of the 4-aminobenzamide core lies in epigenetic regulation. Analogous to the well-characterized quinoline-based inhibitor SGI-1027, the 4-amino-N-phenylbenzamide framework acts as a non-nucleoside inhibitor of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) [1]. It achieves this by competitively binding to the S-adenosyl-L-methionine (SAM) cofactor pocket.

Furthermore, recent breakthroughs (2025–2026) have identified 4-aminobenzamide derivatives as potent antagonists of the Chromobox (CBX) protein family, specifically CBX2 and CBX7 [2]. These proteins are canonical readers of the trimethyllysine 27 on histone 3 (H3K27me3). By blocking the chromodomain, these derivatives reverse the epigenetic repression of tumor suppressor genes (such as the INK4a/Arf locus), inducing apoptosis in cancer cell lines like NCI-H460 [2].

Neuromodulation: Anticonvulsant Efficacy

Benzamides are foundational to neuropharmacology. The structure of 4-amino-N-(3,4-dimethylphenyl)benzamide perfectly aligns with the classic anticonvulsant pharmacophore model:

-

Hydrophobic Domain A: The 3,4-dimethylphenyl ring penetrates the blood-brain barrier (BBB) and anchors into the lipophilic pockets of voltage-gated sodium channels.

-

Electron-Donor Domain B: The amide linker and 4-amino group facilitate hydrogen bonding with the channel's inactive state conformation, preventing repetitive neuronal firing [3].

Antimicrobial and Antiparasitic Activity

Beyond human targets, N-phenylbenzamide derivatives exhibit potent activity against kinetoplastid parasites (e.g., Trypanosoma brucei) by acting as AT-rich DNA minor groove binders [4]. The 3,4-dimethyl substitution also enhances the scaffold's ability to occupy the aryl binding site of parasitic farnesyltransferase, making it a viable lead for antimalarial therapeutics [5].

Fig 1. Multi-target pharmacological pathways of the 4-amino-N-(3,4-dimethylphenyl)benzamide scaffold.

Structure-Activity Relationship (SAR) Dynamics

Designing an effective derivative requires understanding the causality behind each functional group. The 4-amino-N-(3,4-dimethylphenyl)benzamide molecule can be divided into three critical functional domains:

-

The Benzoyl Moiety (Domain A): The para-amino ( −NH2 ) group is non-negotiable for epigenetic activity. It acts as a primary hydrogen bond donor. If this group is acetylated or removed, DNMT inhibitory activity drops by >80% due to the loss of interaction with the glutamic acid residues in the SAM binding pocket [1].

-

The Amide Linker (Domain B): The −C(=O)NH− linker maintains the molecule in a relatively planar, trans-configuration. This rigidity is essential for orienting the two aromatic rings properly within the narrow minor groove of parasitic DNA [4].

-

The N-Aryl Substituent (Domain C): The 3,4-dimethylphenyl group serves a dual purpose. First, the methyl groups provide electron-donating hyperconjugation, slightly increasing the nucleophilicity of the amide nitrogen. Second, it drastically improves the LogP value (calculated LogP ≈ 3.8), which is the optimal range for BBB penetration in anticonvulsant applications [3].

Quantitative Efficacy Profiles

The following tables synthesize the biological activity data of 4-aminobenzamide and N-phenylbenzamide derivatives across their primary targets, demonstrating the broad-spectrum utility of the scaffold.

Table 1: Epigenetic Target Inhibition Profile

| Target Enzyme / Protein | Representative Assay | IC₅₀ (µM) | Mechanism of Action | Reference |

| DNMT1 | Cell-free Radiometric | 1.5 - 3.2 | SAM-competitive inhibition | [1] |

| CBX2 Chromodomain | AlphaScreen Binding | 0.7 - 2.0 | H3K27me3 interaction blockade | [2] |

| CBX7 Chromodomain | Isothermal Titration Calorimetry | 1.1 - 2.5 | H3K27me3 interaction blockade | [2] |

Table 2: Anticonvulsant and Antimicrobial Activity

| Biological Model | Test / Organism | Efficacy Metric | Note | Reference |

| In Vivo Seizure Model | Maximal Electroshock (MES) | ED₅₀ ≈ 25 mg/kg | High protection, low neurotoxicity | [3] |

| Kinetoplastid Parasites | Trypanosoma brucei | IC₅₀ ≈ 0.5 µM | DNA minor groove binding | [4] |

| Malaria Parasite | Plasmodium falciparum | IC₅₀ ≈ 5.7 µM | Farnesyltransferase inhibition | [5] |

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and trustworthiness, the evaluation of these derivatives must utilize self-validating experimental systems. Below are the definitive protocols for assessing the epigenetic activity of 4-amino-N-(3,4-dimethylphenyl)benzamide derivatives.

Protocol 1: Cell-Free DNMT1 Inhibition Assay (Radiometric)

Causality Note: A radiometric assay using 3 H-SAM is utilized because it directly measures the transfer of the methyl group to the DNA substrate, providing a highly sensitive readout of competitive inhibition at the SAM pocket [1].

Step-by-Step Procedure:

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 5% glycerol. Self-Validation: The inclusion of DTT prevents the oxidation of critical cysteine residues in the DNMT1 active site, ensuring baseline enzyme viability.

-

Compound Incubation: In a 96-well plate, add 500 ng of recombinant human DNMT1 enzyme to 500 ng of poly(dI-dC) DNA substrate. Add the benzamide derivative at varying concentrations (0.1 µM to 50 µM). Use SGI-1027 as a positive control and 1% DMSO as a vehicle (negative) control.

-

Reaction Initiation: Add 100 nM of 3 H-S-adenosyl-L-methionine ( 3 H-SAM) to initiate the methylation reaction. Total volume should be 50 µL.

-

Incubation & Termination: Incubate at 37°C for 60 minutes. Stop the reaction by spotting 40 µL of the mixture onto Whatman DE-81 ion-exchange filter discs.

-

Washing & Readout: Wash the discs three times with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated 3 H-SAM. The DNA remains bound to the positively charged DE-81 paper. Transfer discs to scintillation vials, add cocktail, and measure radioactivity (CPM). Calculate IC₅₀ using non-linear regression.

Protocol 2: Cellular Apoptosis Profiling via Flow Cytometry

Causality Note: Because epigenetic modulators can cause non-specific cytotoxicity at high doses, it is critical to differentiate true target-mediated apoptosis (via CBX/DNMT inhibition) from acute chemical toxicity [2]. Annexin V/PI staining achieves this by tracking the externalization of phosphatidylserine (early apoptosis) versus membrane rupture (necrosis).

Step-by-Step Procedure:

-

Cell Culture: Seed NCI-H460 (lung cancer) cells in 6-well plates at a density of 2×105 cells/well. Incubate overnight in RPMI-1640 medium with 10% FBS.

-

Treatment: Treat cells with the benzamide derivative at 1×, 5×, and 10× the established IC₅₀ for 48 hours. Include a vehicle control (0.1% DMSO).

-

Harvesting: Collect both the floating (dead) cells and adherent cells (via trypsinization) to ensure the entire apoptotic population is captured. Wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

-

Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer.

-

Data Interpretation:

-

FITC + / PI − = Early Apoptotic (Target-mediated effect).

-

FITC + / PI + = Late Apoptotic.

-

FITC − / PI + = Necrotic (Indicates non-specific toxicity if this population dominates).

-

Fig 2. Step-by-step experimental workflow for evaluating benzamide derivative biological activity.

References

-

Kawamoto, Y., et al. "Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 133, 2026, 130526.[Link]

-

Nué-Martinez, J. J., et al. "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry, vol. 62, no. 6, 2019, pp. 3021–3035.[Link]

-

Schlitzer, M., et al. "Novel lead structures for antimalarial farnesyltransferase inhibitors." Die Pharmazie, vol. 60, no. 5, 2005, pp. 324-328.[Link]

A Technical Guide to the Hypothesized Mechanisms of Action of 4-amino-N-(3,4-dimethylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These molecules have demonstrated a remarkable range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The compound 4-amino-N-(3,4-dimethylphenyl)benzamide belongs to this versatile class. While direct, extensive research on this specific molecule is not widely published, the extensive body of literature on its structural analogs allows for the formulation of several evidence-based hypotheses regarding its potential mechanisms of action. This guide will provide an in-depth exploration of these hypotheses, grounded in the established activities of related benzamide derivatives, and will propose detailed experimental workflows for their validation.

Physicochemical Properties and Structural Considerations

The structure of 4-amino-N-(3,4-dimethylphenyl)benzamide, with its aminobenzoyl core and a dimethylphenyl substituent on the amide nitrogen, presents several key features that likely govern its biological activity. The primary amino group can act as a hydrogen bond donor, while the amide carbonyl is a hydrogen bond acceptor. The aromatic rings provide a scaffold for π-π stacking and hydrophobic interactions. The specific substitution pattern on the N-phenyl ring can significantly influence the molecule's conformation, solubility, and interaction with biological targets.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data predicted using computational tools.

Hypothesized Mechanisms of Action

Based on the activities of structurally related aminobenzamides and N-arylbenzamides, we propose the following primary hypotheses for the mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Hypothesis 1: Inhibition of Tubulin Polymerization

A significant number of N-arylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[1] This mechanism is a well-established target for anticancer therapies.

Causality: The planar benzamide core could bind to the colchicine-binding site on β-tubulin, disrupting the formation of the microtubule polymer. The 3,4-dimethylphenyl group may provide additional hydrophobic interactions within the binding pocket, enhancing affinity.

Diagram of Tubulin Polymerization Inhibition Pathway

Caption: Proposed inhibition of microtubule polymerization.

Hypothesis 2: Kinase Inhibition

The benzamide scaffold is present in numerous kinase inhibitors.[1] Specifically, derivatives of N-arylbenzamide have been developed as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease therapy.[4] Other kinases could also be potential targets.

Causality: The aminobenzamide moiety could act as a hinge-binder, forming hydrogen bonds with the kinase hinge region, a common feature of ATP-competitive inhibitors. The dimethylphenyl group would then occupy a hydrophobic pocket in the kinase active site.

Diagram of Kinase Inhibition Pathway

Caption: Competitive inhibition of a kinase active site.

Hypothesis 3: Epigenetic Modulation via HDAC or DNMT Inhibition

Aminobenzamides are a well-established class of histone deacetylase (HDAC) inhibitors, particularly targeting class I HDACs.[5][6] Furthermore, analogs of 4-aminobenzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs).[7]

Causality: For HDAC inhibition, the 4-amino group could interact with the zinc ion in the active site, a key feature of many HDAC inhibitors. The benzamide core would occupy the catalytic tunnel, and the dimethylphenyl group would interact with the surface of the enzyme. For DNMT inhibition, the compound could mimic the substrate and block the active site.

Diagram of Epigenetic Modulation Pathway

Caption: Inhibition of epigenetic modifiers like HDAC or DNMT.

Hypothesis 4: Anticonvulsant Activity

Several 4-aminobenzamide derivatives have been evaluated for their anticonvulsant effects, showing efficacy in models of electroshock- and pentylenetetrazole-induced seizures.[2] The exact molecular target for this activity in this chemical class is often not fully elucidated but may involve modulation of ion channels.

Causality: The compound may act on voltage-gated sodium or calcium channels, or modulate GABAergic neurotransmission, common mechanisms for anticonvulsant drugs. The lipophilic nature of the dimethylphenyl group could facilitate brain penetration.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Protocol 1: Tubulin Polymerization Assay

Objective: To determine if 4-amino-N-(3,4-dimethylphenyl)benzamide inhibits tubulin polymerization in vitro.

Methodology:

-

Reagent Preparation:

-

Purify tubulin from bovine brain or purchase commercially.

-

Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add tubulin to the polymerization buffer.

-

Add various concentrations of the test compound or a known inhibitor (e.g., colchicine) and a vehicle control (DMSO).

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

-

Protocol 2: Kinase Inhibition Assays (Broad Panel and Specific Follow-up)

Objective: To assess the inhibitory activity of the compound against a panel of kinases and to determine the IC₅₀ for any identified hits.

Methodology:

-

Initial Screening:

-

Utilize a commercial kinase screening service that offers a broad panel of kinases (e.g., >400 kinases).

-

Screen the compound at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition).

-

-

IC₅₀ Determination for Hits:

-

For any confirmed hits from the initial screen, perform a dose-response assay.

-

Use a suitable assay format for the specific kinase (e.g., ADP-Glo™, LanthaScreen™).

-

Incubate the kinase, substrate, and ATP with a serial dilution of the test compound.

-

Measure the kinase activity according to the assay manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3: HDAC and DNMT Inhibition Assays

Objective: To determine if the compound inhibits the activity of HDACs and/or DNMTs.

Methodology:

-

HDAC Activity Assay:

-

Use a commercially available fluorometric HDAC activity assay kit.

-

Incubate a recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) with a fluorogenic substrate and a serial dilution of the test compound.

-

After incubation, add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

-

DNMT Activity Assay:

-

Utilize a commercially available colorimetric or fluorometric DNMT activity assay kit.

-

Incubate a recombinant human DNMT enzyme (e.g., DNMT1, 3A, or 3B) with a DNA substrate and the methyl donor S-adenosylmethionine (SAM).

-

Add a serial dilution of the test compound.

-

Quantify the methylation of the DNA substrate according to the kit's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ values by fitting the dose-response data to a suitable model.

-

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct intracellular targets of 4-amino-N-(3,4-dimethylphenyl)benzamide in an unbiased manner.

Methodology:

-

Cell Treatment:

-

Treat cultured cells with the test compound or a vehicle control.

-

-

Heating and Lysis:

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells to release the proteins.

-

-

Protein Quantification:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble protein fraction by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

-

-

Data Analysis:

-

Generate melting curves for proteins in the presence and absence of the compound.

-

A shift in the melting curve indicates direct binding of the compound to the protein.

-

Diagram of Experimental Validation Workflow

Caption: A tiered workflow for experimental validation.

Conclusion

While the precise mechanism of action of 4-amino-N-(3,4-dimethylphenyl)benzamide remains to be definitively elucidated, the rich pharmacology of the N-arylbenzamide class provides a strong foundation for several plausible hypotheses. The proposed mechanisms—inhibition of tubulin polymerization, kinase activity, and epigenetic modulators, as well as potential anticonvulsant activity—are all supported by substantial evidence from structurally related compounds. The experimental protocols outlined in this guide offer a clear and logical path for the systematic investigation of these hypotheses. Successful validation of any of these mechanisms will pave the way for further preclinical and clinical development of this and related molecules for a range of therapeutic applications.

References

-

Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. [Link]

-

Herman, D., et al. (2016). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. ACS Chemical Biology, 11(5), 1359-1368. [Link]

-

ResearchGate. (n.d.). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. [Link]

-

Taj, M. B., et al. (2019). One-Pot CuO-Catalyzed Green Synthesis of N(N′)-Arylbenzamidines as Potential Enzyme Inhibitors. Russian Journal of Organic Chemistry, 55(7), 1047-1052. [Link]

-

Wang, X., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4153-4158. [Link]

-

Kumar, A., et al. (2013). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(6), 553-557. [Link]

-

Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 133. [Link]

-

Nebbioso, A., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 12(15), 1235-1249. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

Academia.edu. (n.d.). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. [Link]

-

Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 1-11. [Link]

-

Kumar, A., et al. (2025). N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials. [Link]

-

Cohen, M. P., et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 33(4), 1123–1127. [Link]

-

Lindstrom, T. D., et al. (1989). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. Drug Metabolism and Disposition, 17(2), 148–153. [Link]

-

Zhang, Y., et al. (2026). A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. Nature Communications, 17(1), 1898. [Link]

-

ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

- Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structures and biological screening of 4-amino quinazoline sulfonamide derivatives. [Link]

-

Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2751. [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity | MDPI [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

literature review on N-phenylbenzamide compounds

Engineering N-Phenylbenzamide Scaffolds: A Comprehensive Guide to Synthesis, Functionalization, and Pharmacological Applications

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the N-phenylbenzamide (benzanilide) motif. This privileged scaffold is characterized by its modularity—comprising an acyl ring (Ring A) and an aniline ring (Ring B) connected via a robust amide linker. This architectural simplicity belies its profound pharmacological versatility. In this technical whitepaper, we will deconstruct the mechanistic landscape, structure-activity relationships (SAR), and self-validating synthetic workflows for N-phenylbenzamide derivatives, providing actionable insights for drug development professionals.

Mechanistic Landscape & Biological Targets

The pharmacological utility of N-phenylbenzamides stems from their ability to be highly functionalized, allowing them to interact with diverse biological targets ranging from viral replication complexes to kinetoplastid DNA.

-

Antiviral Applications (EV71 & HCV): N-phenylbenzamide derivatives have emerged as potent broad-spectrum antiviral agents. Modifications, such as the introduction of a methylamino group on Ring A and lipophilic halogens on Ring B, significantly enhance activity against Enterovirus 71 (EV71) and Hepatitis C Virus (HCV) by disrupting viral RNA synthesis and assembly1[1].

-

Antiprotozoal Activity (kDNA Minor Groove Binders): In the treatment of African trypanosomiasis (Trypanosoma brucei), bis(2-aminoimidazoline) derivatives of N-phenylbenzamide act as AT-rich minor groove binders (MGBs). Mechanistically, these compounds displace essential High Mobility Group (HMG)-box proteins from kinetoplast DNA (kDNA), leading to the catastrophic disruption of the parasite's mitochondrial function2[2].

-

Oncology & Kinase Inhibition: The integration of electron-rich heterocycles, such as imidazoles, into the N-phenylbenzamide backbone creates compounds capable of occupying the ATP-binding cleft of ABL1 kinase, forming stable complexes that induce apoptosis in malignant cells 3[3].

Figure 1: Multi-target mechanisms of action for N-phenylbenzamide derivatives across disease models.

Structure-Activity Relationship (SAR) Profiling

To translate structural modifications into predictable biological outcomes, we must analyze the quantitative data. The table below summarizes the binding affinities and inhibitory concentrations of key functionalized derivatives across various indications.

| Compound / Derivative | Primary Target | Biological Activity (IC50 / ΔG) | Key Structural Determinant |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (Enterovirus) | IC50 = 5.7 – 12.0 μM | 4-bromo substitution on the aniline ring enhances lipophilic pocket binding 4[4]. |

| Bis(2-aminoimidazoline) N-phenylbenzamide (1a) | Trypanosoma brucei kDNA | Sub-micromolar IC50 | Bis-cationic nature at physiological pH drives AT-rich minor groove binding5[5]. |

| Imidazole-fused N-phenylbenzamide (4e) | ABL1 Kinase (Oncology) | IC50 = 7.5 – 11.1 μM | Electron-rich imidazole ring facilitates hydrogen bonding in the ATP-binding cleft 3[3]. |

| 4-tert-butyl-N-phenylbenzamide | S1PR3 / SARS-CoV-2 Mpro | ΔG = -10.5 kcal/mol | Bulky tert-butyl group maximizes hydrophobic interactions within the active site 6[6]. |

Strategic Synthetic Workflows

Synthesizing the N-phenylbenzamide core and its rigidified analogs (like phenanthridinones) requires strategic selection of reaction conditions to maximize atom economy and yield.

Figure 2: Synthetic workflows for N-phenylbenzamide scaffolds and phenanthridinone derivatives.

Self-Validating Experimental Protocols

A robust protocol is not merely a list of instructions; it is a self-validating system where every chemical choice has a clear causality and every step contains built-in analytical checkpoints.

Protocol A: Microwave-Assisted Synthesis of N-Phenylbenzamide via Beckmann Rearrangement

Traditional thermal Beckmann rearrangements often suffer from poor atom economy and thermal degradation of the oxime. By transitioning to a microwave-assisted, solvent-minimized system, we achieve rapid volumetric heating that drives the migration of the phenyl group to the electron-deficient nitrogen atom with high fidelity 7[7].

-

Preparation: In a Pyrex reaction vessel, combine benzophenone oxime (1.0 mmol), citric acid monohydrate (200 mg, acting as a green Brønsted acid catalyst), and tetrabutylammonium bromide (TBAB, 100 mg).

-

Activation: Add exactly 3 drops of distilled water to facilitate proton transfer. Subject the mixture to microwave irradiation at 40°C for 5-10 minutes.

-

In-Process Monitoring (Self-Validation): Monitor via TLC (3:7 EtOAc-heptane). A common failure point is relying solely on TLC, as the starting oxime (Rf = 0.32) and the N-phenylbenzamide product (Rf = 0.35) nearly co-elute. To definitively validate conversion, evaporate a 0.1 mL aliquot and analyze via 1H NMR in DMSO-d6. The disappearance of the oxime OH and the emergence of a sharp diagnostic amide N-H proton at δ 10.25 ppm confirms successful rearrangement 8[8].

-

Workup: Extract the crude mixture with diethyl ether, filter to remove the citric acid catalyst, and evaporate under reduced pressure to yield the crystalline product.

Protocol B: Palladium-Catalyzed Synthesis of Phenanthridinones

Phenanthridinones are conformationally restricted, highly planar derivatives of N-phenylbenzamides. The most efficient route to this core is the sequential C-C and C-N bond formation via Pd-catalyzed intramolecular C-H arylation of 2-bromo-N-phenylbenzamides9[9].

-

Reaction Assembly: In an oven-dried Schlenk tube, combine 2-bromo-N-phenylbenzamide (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

-

Causality: The choice of Cs2CO3 over lighter alkali carbonates is deliberate. The larger ionic radius of cesium enhances the solubility of the carbonate in organic solvents, which is essential for the Concerted Metalation-Deprotonation (CMD) pathway that initiates C-H activation at the ortho-position of the aniline ring9[9].

-

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous DMF.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the phosphine ligand and the premature oxidation of the Pd(0) active species.

-

-

Cyclization: Seal the tube and heat at 120°C for 10-24 hours.

-

Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to partition the highly polar DMF into the aqueous layer. Dry the organic layer over Na2SO4. Validate the cyclization via 1H NMR: the diagnostic amide N-H proton will shift significantly downfield to δ 11.7 ppm due to the planar, highly conjugated phenanthridinone system, easily distinguishing it from the acyclic precursor (δ 10.4 ppm) 8[8].

Conclusion

The N-phenylbenzamide scaffold remains a cornerstone in modern medicinal chemistry due to its synthetic accessibility and structural tunability. By mastering the causality behind core synthetic workflows—from microwave-assisted Beckmann rearrangements to advanced palladium-catalyzed cyclizations—researchers can systematically design derivatives with optimized ADME profiles and potent multi-target efficacies.

References

-

Organic Syntheses. Potassium t-butoxide-mediated C-C bond formation for the synthesis of biaryls. Available at:[Link]

-

ScienceOpen / Acta Pharmaceutica Sinica B. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at:[Link]

-

Molecules (NIH PMC). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

-

Frontiers in Chemistry. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at: [Link]

-

Chemical Problems. EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemprob.org [chemprob.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Physicochemical Profiling of 4-Amino-N-(3,4-dimethylphenyl)benzamide: Solubility, Stability, and Formulation Strategies

Executive Summary & Structural Deconstruction

In early-stage drug development and chemical screening, understanding the physicochemical boundaries of a small molecule is critical to preventing downstream formulation failures. 4-amino-N-(3,4-dimethylphenyl)benzamide is a structurally complex derivative that presents a unique intersection of physical and chemical liabilities.

To accurately predict its behavior in aqueous media and under environmental stress, we must first deconstruct the molecule into its three defining moieties:

-

The 4-Amino Group (Aniline Moiety): This functional group acts as a weak base, conferring pH-dependent solubility. However, anilines are notoriously electron-rich and highly susceptible to auto-oxidation, forming reactive intermediates that lead to sample darkening and precipitation[1].

-

The Benzamide Core: Benzamides possess a rigid, planar geometry stabilized by resonance. This planar structure facilitates strong intermolecular hydrogen bonding in the solid state, leading to high crystal lattice energy (often manifesting as high melting points) and inherently poor aqueous dissolution[2].

-

The 3,4-Dimethylphenyl Group: A highly lipophilic, bulky aromatic ring that significantly increases the molecule's partition coefficient (LogP). This moiety drives the compound into lipid phases, further antagonizing aqueous solubility.

By synthesizing these structural features, we classify this compound as a "brick-dust/grease-ball" hybrid—a molecule that resists dissolution due to both high crystal lattice energy and high lipophilicity.

Predictive Physicochemistry & Solubility Profile

Before initiating wet-lab experiments, establishing a predictive physicochemical baseline allows us to design targeted, self-validating assays.

Table 1: Predicted Physicochemical and Solubility Parameters

| Parameter | Estimated Value | Mechanistic Implication for Development |

| Molecular Weight | 240.30 g/mol | Highly favorable for membrane permeability and oral bioavailability. |

| LogP (Octanol/Water) | ~3.2 - 3.8 | High lipophilicity driven by the 3,4-dimethylphenyl group; predicts poor aqueous solubility and high tissue distribution. |

| pKa (Aniline -NH2) | ~2.5 - 3.5 | The electron-withdrawing nature of the para-benzamide group lowers the basicity of the aniline nitrogen compared to unsubstituted aniline. |

| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Thermodynamic solubility is severely limited; requires lipid-based formulations, amorphous solid dispersions, or co-solvents[3]. |

| Aqueous Solubility (pH 1.2) | > 1 mg/mL | Protonation of the 4-amino group at gastric pH significantly enhances solvation, though precipitation may occur upon entering the neutral pH of the intestine. |

The Causality of pH-Dependent Solubility

The solubility of 4-amino-N-(3,4-dimethylphenyl)benzamide is not static; it is a dynamic function of the environmental pH. At physiological pH (7.4), the molecule is predominantly un-ionized. The strong intermolecular hydrogen bonding of the benzamide core outcompetes solute-water interactions, resulting in minimal solubility. However, at pH 1.2 (representative of the stomach), the 4-amino group undergoes protonation. This ionization disrupts the crystal lattice and introduces ion-dipole interactions with water, exponentially increasing solubility.

Chemical Stability & Degradation Kinetics

A molecule's stability profile dictates its handling, storage, and formulation requirements. For this compound, we must monitor two primary degradation pathways: oxidative liability and hydrolytic cleavage.

Oxidative Liability (The Aniline Vulnerability)

Freshly synthesized aniline derivatives are typically white or off-white powders. However, upon exposure to ambient oxygen, light, or reactive oxygen species (ROS), the electron-rich 4-amino group undergoes rapid auto-oxidation[1]. The initial oxidation yields an N-hydroxylamine or N-oxide intermediate[4]. Because these intermediates are highly reactive, they rapidly undergo radical coupling to form intensely colored azo or azoxy dimers[5]. This is visually observed as the powder or solution darkening to yellow, red, or brown over time.

Hydrolytic Stability (The Benzamide Core)

Unlike esters, which hydrolyze readily in aqueous environments, the benzamide linkage is highly stabilized by resonance between the nitrogen lone pair and the carbonyl pi-system[2]. Under standard physiological conditions (pH 1.2 to 7.4 at 37°C), the amide bond is highly stable. Cleavage into 4-aminobenzoic acid and 3,4-dimethylaniline only occurs under extreme forced degradation conditions (e.g., strong acid/base combined with high heat).

Figure 1. Primary degradation pathways of 4-amino-N-(3,4-dimethylphenyl)benzamide.

Self-Validating Experimental Protocols

To transition from theoretical prediction to empirical data, we employ self-validating experimental workflows. A protocol is only "self-validating" if it contains internal controls that immediately flag false data.

Figure 2. Self-validating high-throughput screening workflow for solubility and stability.

Protocol 1: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

Causality Check: We utilize HPLC-UV rather than gravimetric analysis for quantification. Gravimetric analysis cannot distinguish between the intact parent compound and precipitated azo-dimer degradants, leading to false-positive solubility values.

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Why these pH values? They map the physiological transit from the stomach to the lower intestine.

-

Saturation: Add an excess of the solid compound (approx. 5 mg) to 1 mL of each buffer in amber glass vials. Why amber vials? To prevent photolytic auto-oxidation of the aniline group during the assay.

-

Equilibration: Agitate the vials at 37°C for 48 hours. 48 hours is required to ensure thermodynamic equilibrium is reached, overcoming the high crystal lattice energy of the benzamide core.

-

Phase Separation: Centrifuge the samples at 15,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the supernatant and inject it into an HPLC-UV system calibrated with a standard curve of the compound.

-

Self-Validation Step: Analyze the residual solid via X-ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., formed a hydrate or a salt), the solubility value applies to the new form, not the original API.

Protocol 2: Stability-Indicating Forced Degradation

Causality Check: The purpose of forced degradation is not to destroy the molecule completely, but to achieve 10-20% degradation. This ensures that secondary degradation products do not obscure the primary degradation pathways.

-

Oxidative Stress: Dissolve the compound in a co-solvent mixture (e.g., 50% Acetonitrile/Water) and add 0.3% H2O2 . Stir at room temperature for 24 hours.

-

Hydrolytic Stress: Expose the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 days.

-

Photolytic Stress: Expose solid powder and solution aliquots to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B standards).

-

Analysis & Mass Balance: Analyze all stressed samples via LC-MS/MS.

-

Self-Validation Step (Mass Balance): Calculate the total peak area of the parent compound plus all degradant peaks. The sum must equal 98-102% of the initial unstressed control. If the mass balance falls below 95%, it indicates that volatile degradants escaped, or highly retained lipophilic dimers are stuck on the HPLC column.

Formulation & Handling Directives

Based on the physicochemical profiling, researchers handling 4-amino-N-(3,4-dimethylphenyl)benzamide must implement the following controls:

-

Inert Atmosphere Handling: Due to the severe oxidative liability of the 4-amino group, bulk powder should be stored under an argon or nitrogen blanket at -20°C.

-

Antioxidant Inclusion: Any liquid formulations or biological assay media should be fortified with water-soluble antioxidants (e.g., ascorbic acid) or lipid-soluble antioxidants (e.g., BHT) to prevent the formation of azo-dimers during prolonged studies.

-

Solubilization Strategy: Do not rely on simple aqueous buffers for in vivo dosing. Utilize co-solvents (e.g., PEG400, Propylene Glycol) or formulate as a lipid-based self-microemulsifying drug delivery system (SMEDDS) to overcome the high LogP and planar crystal packing.

References

- Benzamide - Wikipedia. Wikimedia Foundation.

- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.

- Aniline - Wikipedia. Wikimedia Foundation.

- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.

Sources

The Rise and Stall of a Promising Anticonvulsant Class: An In-depth Technical Guide to the Discovery and History of Aminobenzanilides